molecular formula C8H6O4S B12446060 2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid

2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid

Cat. No.: B12446060
M. Wt: 198.20 g/mol
InChI Key: HTBXLUKKKPUQOZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid is a key chemical intermediate in medicinal chemistry research for developing new pharmacologically active compounds. Derivatives of this acid, particularly its hetarylammonium salts and hetarylamides, have been synthesized and shown to possess significant biological activities in preclinical studies . These derivatives have demonstrated potent hemostatic (blood-clotting) effects, with some compounds exhibiting activity comparable to or exceeding that of reference drugs . The core structure is also valuable for creating agents with anti-inflammatory and anthelminthic (anti-worm) properties, showcasing its versatility in drug discovery . Furthermore, related chemical frameworks have been explored for their analgesic (pain-relieving) potential, indicating a broad spectrum of therapeutic applications for this class of molecules . Researchers utilize this compound as a precursor to develop new substances with high efficacy and low acute toxicity, making it a valuable building block for investigating structure-activity relationships in various disease models . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-4-oxo-4-thiophen-2-ylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBXLUKKKPUQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Subsequent Hydrolysis

The Knoevenagel condensation represents a foundational approach for synthesizing α,β-unsaturated carbonyl compounds, including 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid. This method involves the reaction of thiophene-2-carbaldehyde with diethyl oxaloacetate in the presence of a basic catalyst, typically piperidine, under reflux conditions in ethanol. The intermediate ethyl 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoate forms via dehydration, followed by hydrolysis using aqueous sodium hydroxide to yield the target carboxylic acid.

Reaction Conditions :

  • Catalyst : Piperidine (0.1 equiv)
  • Solvent : Ethanol, reflux (78°C)
  • Time : 4–6 hours for condensation; 2 hours for hydrolysis
  • Yield : ~60–70% after purification

Optimization Insights :

  • Excess diethyl oxaloacetate (1.2 equiv) improves conversion rates.
  • Hydrolysis at 80°C with 2 M NaOH ensures complete ester cleavage without decarboxylation.

Bromination-Hydrolysis Sequence

A halogenation-hydrolysis pathway offers an alternative route, particularly useful for introducing functional groups at the β-position. Ethyl 4-(thien-2-yl)-2-hydroxy-4-oxobut-2-enoate undergoes bromination in anhydrous chloroform at 20–25°C, followed by hydrolysis with potassium hydroxide in aqueous ethanol. This method emphasizes precise stoichiometry (1:1 molar ratio of bromine to substrate) to avoid over-bromination.

Reaction Conditions :

  • Bromination : Chloroform, 20–25°C, 12 hours
  • Hydrolysis : 10% KOH in H₂O/EtOH (1:1), 100°C, 2 hours
  • Yield : 53–74% after recrystallization

Analytical Validation :

  • Melting point: 123–125°C (post-recrystallization from CCl₄).
  • Elemental analysis aligns with theoretical values (C: 49.67%, H: 3.47%, Br: 18.36%, N: 6.44%).

Hetarylamine Condensation and Acid Liberation

Hetarylamine derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid, such as its benzo[d]thiazolylamide, are synthesized via condensation with amines like 6-ethoxybenzo[d]thiazol-2-amine. The free acid is subsequently liberated through acid-catalyzed hydrolysis.

Procedure :

  • Condensation : React equimolar amounts of the acid and amine in ethanol under reflux for 3 hours.
  • Hydrolysis : Treat the amide with 1 M HCl at 60°C for 1 hour.

Key Parameters :

  • Purity : >95% (HPLC) after recrystallization from ethanol.
  • Yield : 65–80% for the amide; 85–90% for acid liberation.

Enol Ester Intermediate Route

Inspired by carboxyesterase-sensitive prodrug strategies, this method involves forming a (Z)-4-oxo-4-(arylamino)but-2-enoic acid enol ester, followed by enzymatic or acidic hydrolysis. While originally applied to aryl amino derivatives, adapting this for the thienyl group requires substitution of the aryl component with thiophene-2-carboxamide.

Synthetic Steps :

  • Enol Ester Formation : React thiophene-2-carboxamide with acetylenedicarboxylate in DMF at 50°C.
  • Hydrolysis : Use porcine liver esterase (PLE) in phosphate buffer (pH 7.4) at 37°C.

Challenges :

  • Stereoselectivity: (Z)-isomer predominance (85:15 Z:E ratio) necessitates chiral HPLC separation.
  • Yield: 40–50% due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Knoevenagel Condensation High scalability; mild conditions Requires anhydrous solvents 60–70%
Bromination-Hydrolysis High purity; straightforward purification Bromine handling hazards 53–74%
Hetarylamine Condensation Enables prodrug derivatives Multi-step process 65–80%
Enol Ester Route Stereochemical control Low yield; enzymatic steps costly 40–50%

Critical Considerations :

  • Solvent Choice : Ethanol and chloroform are preferred for their balance of solubility and safety.
  • Catalyst Efficiency : Piperidine outperforms morpholine in Knoevenagel reactions due to superior nucleophilicity.
  • Purification : Recrystallization from carbon tetrachloride or ethanol ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

4-Hydroxy-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Key Substituents Bioactivity Key Findings References
2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid C₈H₆O₄S Thien-2-yl, hydroxyl Hemostatic, anti-inflammatory Demonstrated 50–70% reduction in bleeding time in rodent models; COX-2 inhibition observed .
(R,S)-4-Oxo-4-((2-oxo-1-phenyl-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl)amino)but-2-enoic acid C₂₃H₂₁F₃N₂O₅ Trifluoromethoxy, piperazine Anticonvulsant, antinociceptive 84% yield; LC-MS m/z 478.15; ED₅₀ = 12 mg/kg in seizure models .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 4-Methylanilino Biochemical reagent Potentiometric titration confirmed pKa = 3.8; used in protein crosslinking .
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S Bromophenyl, thienylmethylamino Antimicrobial 75% yield; MIC = 8 µg/mL against S. aureus; halogen bonding enhances activity .
(E)-4-oxo-4-[4-(phenylsulfamoyl)anilino]but-2-enoic acid C₁₆H₁₄N₂O₅S Phenylsulfamoyl Antibacterial (hypothesized) Non-hazardous; sulfonamide group may mimic sulfa drugs .
4-Oxo-4-(2-thienyl)butanoic acid C₈H₈O₃S Thienyl, saturated backbone Unknown Lacks hydroxyl group; reduced bioactivity compared to unsaturated analogs .

Key Structural and Functional Insights:

Substituent Effects :

  • Thiophene vs. Phenyl : Thienyl groups enhance electron delocalization and improve binding to sulfur-containing enzymes (e.g., COX-2) compared to phenyl analogs .
  • Piperazine/Trifluoromethyl Groups : Increase lipophilicity and CNS penetration, critical for anticonvulsant activity .
  • Halogenation (Bromine) : Improves antimicrobial potency via halogen-bond interactions with bacterial proteins .

Functional Group Impact: The α,β-unsaturated ketone in 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid enables Michael addition reactions, facilitating covalent binding to biological targets . Hydroxyl Group: Enhances water solubility and hydrogen-bonding capacity, critical for hemostatic activity .

Bioactivity Trends :

  • Hemostatic Activity : Unique to thienyl derivatives, likely due to thiophene’s role in platelet aggregation pathways .
  • Anti-inflammatory Activity : Thienyl and furan derivatives show comparable efficacy, but thiophene’s electron-rich structure improves COX-2 selectivity .

Biological Activity

2-Hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid, commonly referred to as a thienyl derivative, has garnered attention in pharmaceutical chemistry due to its diverse biological activities, including anti-inflammatory, hemostatic, and anthelminthic properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid. These derivatives have been evaluated for their biological activities, leading to the discovery of compounds with enhanced efficacy compared to reference drugs. The synthesis typically involves the condensation of thienyl compounds with appropriate reactants to yield the desired product with functional groups that enhance biological activity .

Anti-inflammatory Activity

Research indicates that 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid exhibits significant anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in macrophage cell lines. The compound's mechanism of action appears to involve the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS), showcasing its potential as an anti-inflammatory agent in therapeutic applications .

Hemostatic Activity

The hemostatic properties of this compound were investigated through various assays that measured its effect on blood coagulation. Results indicated that certain derivatives of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid exhibited comparable or superior hemostatic activity compared to traditional agents. This suggests a promising avenue for developing new hemostatic drugs, particularly in surgical and trauma settings .

Anthelminthic Activity

The anthelminthic potential of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid was assessed using various helminth models. The findings revealed that certain derivatives effectively reduced helminth viability, indicating their potential as novel anthelminthic agents. This activity is particularly relevant given the increasing resistance observed in traditional anthelminthics .

Case Study 1: Anti-inflammatory Effects in Macrophages

A study conducted by Sobin et al. (2021) investigated the anti-inflammatory effects of 2-hydroxy-4-oxo-4-(thien-2-yl)but-2-enoic acid on RAW 264.7 macrophages. The compound was shown to reduce IL-6 production by 35% at a concentration of 100 μg/mL compared to control groups. This reduction was attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial for cytokine production .

Case Study 2: Hemostatic Properties in Animal Models

In another study, the hemostatic activity was tested in a rat model following induced bleeding. The administration of specific derivatives resulted in a significant reduction in bleeding time and an increase in clot formation compared to untreated controls. These results highlight the potential for clinical applications in managing hemorrhagic conditions .

Data Summary

Biological Activity Effect Concentration Tested Reference
Anti-inflammatoryIL-6 Reduction100 μg/mLSobin et al., 2021
HemostaticReduced Bleeding TimeNot specifiedSobin et al., 2021
AnthelminthicReduced Helminth ViabilityNot specifiedSobin et al., 2021

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